The synthesis process must ensure high purity levels, typically greater than 98%, to guarantee efficacy and safety in clinical applications. The compound is usually produced in solid powder form, which can be further processed for pharmaceutical formulations.
While specific details about the molecular structure of TAS3681 are not fully disclosed in public databases, it is characterized by its ability to interact with the androgen receptor's ligand-binding domain and N-terminal domain. The compound's structure allows it to effectively compete with natural ligands for binding sites on the androgen receptor, leading to its antagonistic effects.
The structural data can be inferred from related compounds within its class, which typically involve complex ring structures and functional groups that enhance binding affinity and specificity towards the androgen receptor. The exact three-dimensional conformation remains a subject of ongoing research to optimize its pharmacological properties .
TAS3681 undergoes various chemical reactions that are crucial for its function as an androgen receptor antagonist. These reactions include:
These reactions highlight its dual mechanism of action—both blocking receptor activity and diminishing receptor expression.
The mechanism of action for TAS3681 is twofold:
The combination of these mechanisms makes TAS3681 a promising candidate for treating advanced prostate cancer that has become resistant to standard therapies.
TAS3681 exhibits several notable physical and chemical properties:
These properties are essential for ensuring stability during storage and efficacy during application.
TAS3681 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: